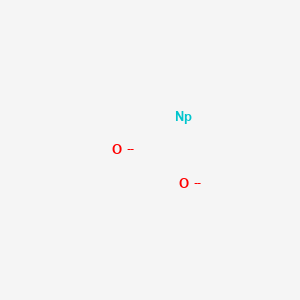

Neodymium, isotope of mass 148

描述

Neodymium, isotope of mass 148, is a stable isotope of the element neodymium, which belongs to the lanthanide series of the periodic table. Neodymium has the atomic number 60 and is known for its magnetic properties. The isotope of mass 148 has 88 neutrons and 60 protons, giving it a mass number of 148. This isotope is naturally occurring and has a relative abundance of approximately 5.76% .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of neodymium, isotope of mass 148, typically involves the separation of neodymium isotopes from naturally occurring neodymium sources. This can be achieved through various methods such as:

Centrifugation: Utilizing the slight differences in mass between isotopes to separate them.

Electromagnetic Separation: Using magnetic fields to separate isotopes based on their mass-to-charge ratio.

Chemical Exchange: Employing chemical reactions that preferentially react with specific isotopes.

Industrial Production Methods: In industrial settings, the production of neodymium isotopes, including the isotope of mass 148, often involves the use of large-scale separation facilities. These facilities employ techniques such as:

Gas Diffusion: A process where gaseous compounds of neodymium are passed through membranes to separate isotopes.

Laser Isotope Separation: Using lasers to selectively ionize and separate specific isotopes based on their unique absorption spectra.

化学反应分析

Types of Reactions: Neodymium, isotope of mass 148, can undergo various chemical reactions, including:

Oxidation: Reacting with oxygen to form neodymium oxide.

Reduction: Reducing neodymium compounds to elemental neodymium.

Substitution: Participating in reactions where neodymium replaces another element in a compound.

Common Reagents and Conditions:

Oxidation: Typically involves heating neodymium in the presence of oxygen or air.

Reduction: Often requires the use of reducing agents such as hydrogen gas or carbon at high temperatures.

Substitution: Can occur in aqueous solutions with appropriate ligands and catalysts.

Major Products:

Neodymium Oxide (Nd2O3): Formed during oxidation reactions.

Elemental Neodymium: Produced through reduction processes.

Neodymium Compounds: Various neodymium salts and complexes formed through substitution reactions.

科学研究应用

Neodymium, isotope of mass 148, has several scientific research applications, including:

Geological Studies: Used to study the isotopic composition of rocks and minerals, providing insights into geological processes and the history of the Earth’s crust.

Nuclear Physics: Employed in experiments to understand nuclear reactions and decay processes.

Medical Research: Utilized in the production of radiopharmaceuticals for diagnostic imaging and therapeutic applications.

Material Science: Investigated for its magnetic properties and potential use in advanced materials and technologies.

作用机制

The mechanism by which neodymium, isotope of mass 148, exerts its effects depends on the specific application. In nuclear physics, its interactions with other particles and nuclei are governed by nuclear forces and quantum mechanics. In geological studies, its isotopic ratios provide information about the age and formation processes of rocks. In medical research, its radioactive decay properties are harnessed for imaging and treatment .

相似化合物的比较

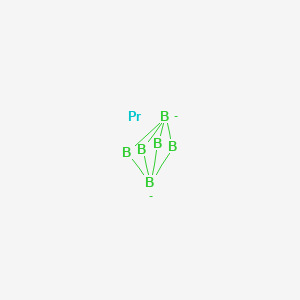

Neodymium, isotope of mass 148, can be compared with other neodymium isotopes and similar lanthanide elements:

Neodymium Isotopes: Other stable isotopes of neodymium include those with mass numbers 142, 143, 144, 145, and 146. Each isotope has unique nuclear properties and applications.

Similar Lanthanides: Elements such as praseodymium, samarium, and europium share similar chemical properties with neodymium.

属性

IUPAC Name |

neodymium-148 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nd/i1+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFYFXOXNSNQGX-RNFDNDRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[148Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931644 | |

| Record name | (~148~Nd)Neodymium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.91690 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14280-26-3 | |

| Record name | Neodymium, isotope of mass 148 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014280263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~148~Nd)Neodymium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)

![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)